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molecular formula C10H12INO B8666445 3-iodo-N,N,4-trimethylbenzamide

3-iodo-N,N,4-trimethylbenzamide

Cat. No. B8666445
M. Wt: 289.11 g/mol
InChI Key: ULQOTJJATJHDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067537B2

Procedure details

By the reaction in the same manner as in Example 27-i) using 3-iodo-4-methylbenzoyl chloride (2.00 g) and 50% aqueous dimethylamine solution (20 ml), the title compound (1.72 g) was obtained as a pale-yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5](Cl)=[O:6].[CH3:12][NH:13][CH3:14]>>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([N:13]([CH3:14])[CH3:12])=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=C(C(=O)Cl)C=CC1C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction in the same manner as in Example 27-i)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(=O)N(C)C)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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